molecular formula C7H9Cl2N3 B2929610 Imidazo[1,2-a]pyridin-6-amine dihydrochloride CAS No. 3649-47-6

Imidazo[1,2-a]pyridin-6-amine dihydrochloride

Cat. No. B2929610
CAS RN: 3649-47-6
M. Wt: 206.07
InChI Key: HLINGMGNYXWDKY-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3 . It is a yellow solid and has a molecular weight of 206.07 . The IUPAC name for this compound is imidazo[1,2-a]pyridin-6-amine dihydrochloride .


Synthesis Analysis

Imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-6-amine dihydrochloride, can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-6-amine dihydrochloride can be represented by the InChI code: 1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been reported, which include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-6-amine dihydrochloride is a yellow solid . It is stored at ambient temperature .

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridin-6-amine dihydrochloride derivatives have shown promising results as potential anticancer agents. Studies have demonstrated that these compounds can inhibit the proliferation of breast cancer cells. For instance, certain derivatives have been synthesized with the aim to integrate different groups to the imidazo[1,2-a]pyridine scaffold, resulting in significant antiproliferative potential against breast cancer cell lines .

PI3Kα Inhibition for Cancer Treatment

The compound’s derivatives have been evaluated for their ability to inhibit PI3Kα, a protein that plays a crucial role in cell growth and survival. This inhibition is associated with the suppression of tumor growth and progression. Some synthesized derivatives have shown submicromolar inhibitory activity against various tumor cell lines, suggesting their potential as lead compounds for developing new cancer therapies .

Optoelectronic Devices

In the field of materials science, imidazo[1,2-a]pyridine derivatives are being explored for their applications in optoelectronic devices. Their unique electronic properties make them suitable for use in the development of components such as light-emitting diodes (LEDs) and photovoltaic cells .

Sensors

These compounds are also being investigated for their use in sensor technology. Due to their responsive nature to various stimuli, they can be incorporated into sensors that detect environmental changes or specific chemical substances .

Anti-Cancer Drug Development

The structural properties of imidazo[1,2-a]pyridin-6-amine dihydrochloride make it a valuable scaffold for the development of new anti-cancer drugs. Its ability to interact with various biological targets allows for the creation of drugs with specific mechanisms of action .

Confocal Microscopy and Imaging

Derivatives of this compound have potential applications in confocal microscopy and imaging. They can be used as emitters to enhance the quality of images obtained from these techniques, aiding in the study of biological samples at the microscopic level .

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics and antiseptics .

Anti-Inflammatory Agents

The compound’s derivatives have been studied for their anti-inflammatory effects. This application is particularly relevant in the development of treatments for chronic inflammatory diseases .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, and precautionary statements include P261, P271, and P280 .

Future Directions

Imidazo[1,2-a]pyridine analogues, including Imidazo[1,2-a]pyridin-6-amine dihydrochloride, have been recognized for their wide range of applications in medicinal chemistry . They are considered valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . Therefore, future research may focus on further exploring the potential applications of these compounds in various branches of chemistry.

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-1-2-7-9-3-4-10(7)5-6;;/h1-5H,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLINGMGNYXWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-6-amine dihydrochloride

CAS RN

3649-47-6
Record name imidazo[1,2-a]pyridin-6-amine dihydrochloride
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